molecular formula C13H11NO3S B12587193 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid CAS No. 618890-09-8

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid

Cat. No.: B12587193
CAS No.: 618890-09-8
M. Wt: 261.30 g/mol
InChI Key: QWMLIMBCNBKZJM-UHFFFAOYSA-N
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Description

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetamido group attached to the phenyl ring, which is further connected to the thiophene ring through a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction , where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The choice of reagents and reaction conditions can be tailored to optimize yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity. The carboxylic acid group can undergo ionization, facilitating interactions with positively charged sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid is unique due to the presence of the acetamido group, which imparts specific biological activities and enhances its potential as a drug candidate. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiophene ring substituted with an acetamidophenyl group and a carboxylic acid functional group. This structural configuration is pivotal for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity. For instance, derivatives can be synthesized through reactions with different nucleophiles, which can lead to compounds with improved potency against cancer cells or pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.

  • In Vitro Studies : In a study assessing the anticancer properties, compounds derived from similar structures exhibited significant cytotoxicity. For example, certain derivatives reduced cell viability to approximately 64% compared to control groups when tested at a concentration of 100 µM for 24 hours . The structure-activity relationship (SAR) indicated that modifications to the phenyl group could enhance activity.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Remarks
This compoundA549TBDPotential anticancer agent
Compound XHepG21.2Enhanced activity with sorafenib
Compound YA54966Significant cytotoxicity

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

  • Mechanism of Action : The antimicrobial effects are thought to be related to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 2: Summary of Antimicrobial Activity

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus (MRSA)TBDInhibitory against resistant strains
Klebsiella pneumoniaeTBDBroad-spectrum activity

Case Study: Anticancer Efficacy

In one notable case study, researchers treated A549 cells with this compound and observed a dose-dependent reduction in cell viability. The study utilized an MTT assay to quantify cell survival post-treatment, comparing results against standard chemotherapeutics like cisplatin .

Case Study: Antimicrobial Resistance

Another study investigated the compound's efficacy against resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the thiophene structure significantly enhanced antimicrobial potency, suggesting a viable path for developing new antibiotics based on this scaffold .

Properties

CAS No.

618890-09-8

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

5-(3-acetamidophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H11NO3S/c1-8(15)14-10-4-2-3-9(7-10)11-5-6-12(18-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)

InChI Key

QWMLIMBCNBKZJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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